(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
Overview
Description
(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol is a chemical compound that features a phenyl group substituted with two methyl groups at the 2 and 3 positions, and an imidazole ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol typically involves the formation of the imidazole ring followed by the attachment of the phenyl and methanol groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution.
Major Products
Oxidation: Produces (2,3-dimethylphenyl)(1H-imidazol-5-yl)carboxylic acid.
Reduction: Produces (2,3-dimethylphenyl)(1H-imidazol-5-yl)methane.
Substitution: Produces various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various proteins and enzymes makes it a valuable tool in understanding biological pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, it is an impurity of Detomidine, an α-Adrenoceptor agonist with sedative and analgesic activity.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .
Mechanism of Action
The mechanism of action of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol: Similar structure but with a trityl group instead of a methanol group.
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol: Similar structure but with the imidazole ring attached at a different position.
Uniqueness
(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7,12,15H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCKVXIQIZUDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78892-33-8 | |
Record name | α-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX8ZH48V8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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